(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO4S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-isopropylsulfamoyl group and two methyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with the N-isopropylsulfamoyl group and the two methyl groups. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a coupling catalyst in the synthesis of various organic compounds.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound targets specific molecular pathways by interacting with active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (4-(N-isopropylsulfamoyl)phenyl)boronic acid
- (4-(tert-butylamino)sulfonylphenyl)boronic acid
- (4-(N-cyclopropylsulfonamide)phenyl)boronic acid
Uniqueness
(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid is unique due to the presence of both the N-isopropylsulfamoyl group and the two methyl groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3,5-dimethyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-7(2)13-18(16,17)11-8(3)5-10(12(14)15)6-9(11)4/h5-7,13-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJRLYQOGPUFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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